molecular formula C19H22N2O2 B1666076 2H-1,4-Benzoxazin-3(4H)-one, 4-(2-(dimethylamino)ethyl)-6-methyl-2-phenyl- CAS No. 65792-35-0

2H-1,4-Benzoxazin-3(4H)-one, 4-(2-(dimethylamino)ethyl)-6-methyl-2-phenyl-

Cat. No. B1666076
CAS RN: 65792-35-0
M. Wt: 310.4 g/mol
InChI Key: WAMJTKQWKFBKKP-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AR-17048 is a potential antirheumatic.

Scientific Research Applications

Synthesis and Intermediates

  • Synthesis of Phenyl-Substituted Derivatives : The synthesis of phenyl-substituted 2H-3,4-dihydro-3-aminomethyl-1,4-benzoxazines is notable, where these compounds serve as intermediates for the production of more complex derivatives (Banzatti, Heidempergher, & Melloni, 1983).

  • Formation of Fluorescent Dyes : The synthesis of 7-dimethylamino-1,4-benzoxazin-2-ones, which are fluorescent dyes, demonstrates the potential of these compounds in dye formation and possibly in fluorescence applications (Bris, 1985).

Biological and Pharmacological Activities

  • Intracellular Calcium Activity : Substituted 1,4-benzoxazines with an amino side chain have shown moderate activity on intracellular calcium, indicating potential in cellular signaling and pharmacological research (Bourlot et al., 1998).

  • Antifungal Activity : 2H-1,4-benzoxazin-3(4H)-one derivatives have been synthesized and demonstrated moderate to good antifungal activity, particularly against agricultural fungi, suggesting potential in agricultural applications (Śmist, Kwiecień, & Krawczyk, 2016).

  • Potential in Pharmacological Development : Some 1,4-dihydro-2H-3,1-benzoxazin-2-one derivatives have been synthesized and tested for pharmacological activity, with findings indicating anticonvulsant properties and low acute toxicity in mice (De Marchi, Tamagnone, & Torielli, 1971).

Allelochemical and Ecological Role

  • Role in Plant Defense : Compounds with a (2H)-1,4-benzoxazin-3(4H)-one skeleton, such as DIBOA and DIMBOA, isolated from plants of the Poaceae family, show properties like phytotoxicity, antimicrobial, antifungal, and insecticidal effects, indicating their significant role in plant defense mechanisms and potential agronomic utility (Macias et al., 2006).

properties

CAS RN

65792-35-0

Product Name

2H-1,4-Benzoxazin-3(4H)-one, 4-(2-(dimethylamino)ethyl)-6-methyl-2-phenyl-

Molecular Formula

C19H22N2O2

Molecular Weight

310.4 g/mol

IUPAC Name

4-[2-(dimethylamino)ethyl]-6-methyl-2-phenyl-1,4-benzoxazin-3-one

InChI

InChI=1S/C19H22N2O2/c1-14-9-10-17-16(13-14)21(12-11-20(2)3)19(22)18(23-17)15-7-5-4-6-8-15/h4-10,13,18H,11-12H2,1-3H3

InChI Key

WAMJTKQWKFBKKP-GOSISDBHSA-N

SMILES

CC1=CC2=C(C=C1)OC(C(=O)N2CCN(C)C)C3=CC=CC=C3

Canonical SMILES

CC1=CC2=C(C=C1)OC(C(=O)N2CCN(C)C)C3=CC=CC=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

2-phenyl-4-(beta-dimethylaminoethyl)-6-methyl-2,3-dihydro-1,4-benzoxazin-3-one
AR 17048
AR-17048

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2H-1,4-Benzoxazin-3(4H)-one, 4-(2-(dimethylamino)ethyl)-6-methyl-2-phenyl-
Reactant of Route 2
Reactant of Route 2
2H-1,4-Benzoxazin-3(4H)-one, 4-(2-(dimethylamino)ethyl)-6-methyl-2-phenyl-
Reactant of Route 3
2H-1,4-Benzoxazin-3(4H)-one, 4-(2-(dimethylamino)ethyl)-6-methyl-2-phenyl-
Reactant of Route 4
Reactant of Route 4
2H-1,4-Benzoxazin-3(4H)-one, 4-(2-(dimethylamino)ethyl)-6-methyl-2-phenyl-
Reactant of Route 5
Reactant of Route 5
2H-1,4-Benzoxazin-3(4H)-one, 4-(2-(dimethylamino)ethyl)-6-methyl-2-phenyl-
Reactant of Route 6
Reactant of Route 6
2H-1,4-Benzoxazin-3(4H)-one, 4-(2-(dimethylamino)ethyl)-6-methyl-2-phenyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.